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Compound of Interest

[2-(Aminomethyl)phenyl]acetic
Acid

Cat. No. B056386

Compound Name:

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for [2-
(Aminomethyl)phenyl]acetic acid, a key intermediate in the synthesis of various
pharmaceutical compounds. Due to the limited availability of public experimental spectra for
this specific molecule, this guide presents a combination of predicted data, characteristic
spectroscopic features derived from analogous structures, and detailed experimental protocols
for acquiring such data. This information is intended to serve as a valuable resource for
researchers in the fields of medicinal chemistry, analytical chemistry, and drug development.

Predicted and Reference Spectroscopic Data

The following tables summarize the expected quantitative data for [2-
(Aminomethyl)phenyl]acetic acid based on spectroscopic principles and data from
structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted *H NMR Chemical Shifts
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Predicted Chemical Shift

Protons Multiplicity
(5, ppm)

Aromatic (4H) 72-75 Multiplet

CHz (aminomethyl) ~4.0 Singlet

CHz (acetic acid) ~3.6 Singlet

NH:z Variable Broad Singlet

COOH Variable Broad Singlet

Note: Chemical shifts are referenced to tetramethylsilane (TMS) at 0.00 ppm. The exact
chemical shifts of the NH2 and COOH protons are highly dependent on the solvent,

concentration, and temperature.

Table 2: Predicted 3C NMR Chemical Shifts

Carbon Atom

Predicted Chemical Shift (8, ppm)

Carboxylic Acid (C=0) 170 -180
Aromatic (quaternary) 135 - 145
Aromatic (CH) 125-135
CHz2 (aminomethyl) ~45
CHz (acetic acid) ~40
Infrared (IR) Spectroscopy
Table 3: Characteristic IR Absorption Bands
© 2025 BenchChem. All rights reserved. 2/9 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b056386?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory

Check Availability & Pricing

Characteristic Absorption

Functional Group Intensity
(cm™)

O-H (Carboxylic Acid) 3300 - 2500 Broad

N-H (Amine) 3400 - 3250 Me-dium (two bands for primary
amine)

C-H (Aromatic) 3100 - 3000 Medium

C-H (Aliphatic) 3000 - 2850 Medium

C=0 (Carboxylic Acid) 1760 - 1690 Strong

C=C (Aromatic) 1600 - 1450 Medium to Weak

N-H (Amine bend) 1650 - 1580 Medium

C-N 1250 - 1020 Medium

O-H (Carboxylic Acid bend) 1440 - 1395 and 950 - 910 Medium

Mass Spectrometry (MS)

Table 4: Expected Mass Spectrometric Data

Parameter Expected Value
Molecular Weight 165.19 g/mol
Molecular lon (M%) m/z 165
Protonated Molecule ([M+H]*) m/z 166

Key Fragmentation Pathways

Loss of H20 from COOH, Loss of COOH,
Cleavage of the benzylic C-C bond, Loss of NHs

Major Fragment lons (predicted)

m/z 147 ([M-H20]%), m/z 120 ([M-COOH]*), m/z
91 (tropylium ion), m/z 149 ([M-NHs]*)

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.
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Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and 3C NMR spectra to confirm the chemical structure
of [2-(Aminomethyl)phenyl]acetic acid.

Materials:

[2-(Aminomethyl)phenyl]acetic acid sample

Deuterated solvent (e.g., DMSO-de, D20)

5 mm NMR tubes

Pipettes

Vortex mixer

Protocol:

e Sample Preparation:

[e]

Accurately weigh 5-10 mg of the [2-(Aminomethyl)phenyl]acetic acid sample.[1]

[e]

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent in a
clean, dry vial.[1] DMSO-ds is a good choice due to the compound's polarity.

[e]

Ensure the sample is fully dissolved. Gentle vortexing may be applied.

o

Using a pipette, transfer the solution into a 5 mm NMR tube to a height of about 4-5 cm.[2]
o Cap the NMR tube securely.[1]

e Instrument Setup and Data Acquisition:
o Insert the NMR tube into the spectrometer's probe.
o Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve optimal homogeneity and resolution.
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o Tune and match the probe for the desired nucleus (*H or 13C).

o For H NMR, acquire the spectrum using a standard pulse sequence. A sufficient number
of scans should be averaged to obtain a good signal-to-noise ratio.

o For 13C NMR, a proton-decoupled pulse sequence is typically used. A larger number of
scans will be required due to the lower natural abundance and sensitivity of the 3C
nucleus.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in [2-(Aminomethyl)phenyl]acetic acid.

Materials:

[2-(Aminomethyl)phenyl]acetic acid sample (solid)

Potassium bromide (KBr), IR-grade

Agate mortar and pestle

Pellet press

FTIR spectrometer
Protocol:
o Sample Preparation (KBr Pellet Method):

o Place a small amount (1-2 mg) of the finely ground [2-(Aminomethyl)phenyl]acetic acid
sample into an agate mortar.[3]

o Add approximately 100-200 mg of dry, IR-grade KBr powder.[3]
o Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained.
o Transfer the powder to a pellet die.

o Apply pressure using a hydraulic press to form a thin, transparent KBr pellet.[3]
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o Data Acquisition:
o Place the KBr pellet in the sample holder of the FTIR spectrometer.
o Record a background spectrum of the empty sample compartment.

o Acquire the IR spectrum of the sample over the desired wavenumber range (typically
4000-400 cm™1).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and study the fragmentation pattern of [2-
(Aminomethyl)phenyl]acetic acid.

Materials:

» [2-(Aminomethyl)phenyl]acetic acid sample

o HPLC-grade solvent (e.g., methanol, acetonitrile/water mixture)
e Mass spectrometer with an electrospray ionization (ESI) source
Protocol:

e Sample Preparation:

o Prepare a dilute solution of the [2-(Aminomethyl)phenyl]acetic acid sample (typically in
the low pg/mL to ng/mL range) in a suitable HPLC-grade solvent.

o The solvent should be compatible with the ESI source; for example, a mixture of methanol
or acetonitrile and water with a small amount of formic acid to promote protonation.

e Instrument Setup and Data Acquisition:

o Introduce the sample solution into the ESI source of the mass spectrometer via direct
infusion or through a liquid chromatography (LC) system.

o Set the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas
temperature) to optimize the signal for the analyte.
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o Acquire the mass spectrum in positive ion mode to observe the protonated molecule
[M+H]*.

o For fragmentation studies (MS/MS), select the precursor ion ([M+H]*) and subject it to
collision-induced dissociation (CID) to generate product ions. The collision energy should
be optimized to produce a rich fragmentation spectrum.[4]

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the spectroscopic analysis of a
chemical compound like [2-(Aminomethyl)phenyl]acetic acid.
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Caption: Workflow for Spectroscopic Analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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